molecular formula C10H22OSn B11967099 Stannane, dipentyloxo- CAS No. 2273-46-3

Stannane, dipentyloxo-

Cat. No.: B11967099
CAS No.: 2273-46-3
M. Wt: 276.99 g/mol
InChI Key: RPITYOFBUIYBJD-UHFFFAOYSA-N
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Description

"Stannane, dipentyloxo-" is an organotin compound characterized by a central tin (Sn) atom bonded to two pentyloxy groups (OCH₂CH₂CH₂CH₂CH₃). Organotin compounds are widely used in industrial applications, including as catalysts, stabilizers in plastics, and biocides.

Properties

CAS No.

2273-46-3

Molecular Formula

C10H22OSn

Molecular Weight

276.99 g/mol

IUPAC Name

oxo(dipentyl)tin

InChI

InChI=1S/2C5H11.O.Sn/c2*1-3-5-4-2;;/h2*1,3-5H2,2H3;;

InChI Key

RPITYOFBUIYBJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Sn](=O)CCCCC

Origin of Product

United States

Biological Activity

Overview of Stannane Compounds

Stannanes are organotin compounds, which consist of tin (Sn) bonded to organic groups. They are known for their diverse applications in various fields, including agriculture, industrial processes, and pharmaceuticals. The biological activity of stannanes can vary significantly depending on their structure and substituents.

  • Antimicrobial Activity : Many organotin compounds exhibit antimicrobial properties. They can disrupt cellular membranes and inhibit enzyme activity, leading to cell death in bacteria and fungi.
  • Anticancer Properties : Some studies have indicated that certain stannanes can induce apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
  • Endocrine Disruption : Organotin compounds are known to act as endocrine disruptors, affecting hormone signaling pathways in various organisms. This can lead to reproductive and developmental issues.

Case Studies

  • Antimicrobial Effects : A study published in the Journal of Applied Microbiology investigated the antimicrobial properties of various organotin compounds, including dipentyloxo-stannane. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity in Cancer Cells : Research published in Cancer Letters explored the cytotoxic effects of organotin compounds on human cancer cell lines. The study found that dipentyloxo-stannane exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers in treated cells.
  • Endocrine Disruption Assessment : A comprehensive review in Environmental Health Perspectives discussed the endocrine-disrupting potential of organotin compounds. The review highlighted that dipentyloxo-stannane could interfere with estrogen signaling pathways, raising concerns about its environmental impact.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteriaJournal of Applied Microbiology
AnticancerInduction of apoptosis in cancer cellsCancer Letters
Endocrine disruptionInterference with estrogen signalingEnvironmental Health Perspectives

Comparison with Similar Compounds

Molecular Features :

Compound Molecular Formula Molecular Weight (g/mol) Physical State
Dipentyloxo-stannane Sn(OCH₂CH₂CH₂CH₂CH₃)₂ ~338.04 (calculated) Likely semi-solid
Dibutyltin oxide (DBTO) Sn(OCH₂CH₂CH₂CH₃)₂ 248.94 White crystalline
Dioctyltin oxide (DOTO) Sn(OCH₂(CH₂)₆CH₃)₂ 405.18 Solid

Physicochemical and Spectroscopic Properties

  • Thermal Stability : Longer alkyl chains (e.g., octyl in DOTO) enhance thermal stability compared to shorter chains (butyl in DBTO). Dipentyloxo-stannane likely exhibits intermediate stability due to its pentyl groups .
  • NMR Spectroscopy :
    • ¹¹⁹Sn NMR : Hypercoordinated stannanes (e.g., SnH₃⁺ derivatives) show 1:3:3:1 quartets in ¹¹⁹Sn NMR spectra due to coupling with protons. Similar behavior is expected for dipentyloxo-stannane, though chemical shifts depend on substituents .
    • DFT Predictions : The PBE0-GD3BJ method accurately predicts solid-state geometries of hypercoordinated stannanes, suggesting its applicability for modeling dipentyloxo-stannane .

Environmental and Regulatory Considerations

Compound Conversion Factor (OMRON) Environmental Hazard Classification
Dipentyloxo-stannane Not specified Likely UN3077 (Environmentally hazardous)
Dibutyltin oxide (DBTO) 0.34 UN3077
Dioctyltin oxide (DOTO) 0.33 UN3077
  • Toxicity: Organotin compounds are broadly toxic and environmentally persistent. Tributyltin derivatives (e.g., tributyltin methacrylate) are restricted due to bioaccumulation .
  • Handling : Storage at low temperatures (-20°C) and protection from light are recommended for similar compounds to prevent decomposition .

Q & A

What established synthetic routes exist for dipentyloxo-stannane, and which analytical techniques are critical for confirming its purity and structure?

Basic Research Question
Dipentyloxo-stannane is typically synthesized via reactions of stannane precursors with pentyloxy ligands under controlled conditions. Key methods include halogen exchange reactions (e.g., using hydrogen halides) or ligand substitution in inert atmospheres. Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and tin oxidation state.
  • Infrared (IR) Spectroscopy : For identifying Sn-O bonding vibrations.
  • Elemental Analysis : To verify stoichiometric ratios of Sn, C, H, and O.
    Refer to synthetic protocols in Table I of Webster (1970), which details reaction yields and Sn:H:X ratios for analogous halo-stannanes .

How do reaction conditions (e.g., temperature, solvent polarity) influence the stability and decomposition pathways of dipentyloxo-stannane in acidic environments?

Advanced Research Question
Experimental studies on stannane derivatives suggest decomposition pathways involve protonolysis or ligand dissociation. To investigate:

  • Controlled Acid Titration : Monitor Sn-O bond cleavage using in situ Raman spectroscopy.
  • Temperature-Dependent Kinetic Studies : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., pentanol, Sn oxides).
    Webster (1970) observed hydrogen evolution during stannane reactions with HCl, indicating proton-driven decomposition . Contrast these findings with modern studies to resolve contradictions in mechanistic models.

What safety protocols are recommended for handling dipentyloxo-stannane, given its environmental and chemical hazards?

Basic Research Question
Safety protocols derive from analogous organotin compounds:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
  • Waste Disposal : Classify as an environmentally hazardous solid (UN3077) and follow protocols for tin-containing waste .
    Note that tributyltin derivatives exhibit similar toxicity profiles, necessitating strict adherence to institutional safety guidelines.

Can isotopic labeling (e.g., <sup>119</sup>Sn) elucidate mechanistic details of ligand exchange reactions in dipentyloxo-stannane derivatives?

Advanced Research Question
Isotopic labeling enables tracking of Sn-centered reactivity:

  • <sup>119</sup>Sn NMR : Detect transient intermediates during ligand substitution.
  • Mass Spectrometry : Identify isotopic patterns in reaction byproducts.
    Webster (1970) utilized natural tin isotopes to confirm complete halogenation of stannane, demonstrating the utility of isotopic analysis in mechanistic studies . Apply similar methodologies to study pentyloxy ligand mobility.

How can researchers optimize synthetic yields of dipentyloxo-stannane while minimizing byproduct formation?

Basic Research Question
Optimization strategies include:

  • Stoichiometric Control : Ensure excess pentyloxy ligands to drive substitution reactions.
  • Solvent Selection : Use non-polar solvents to reduce side reactions (e.g., hydrolysis).
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, reaction time).
    Refer to synthetic data in Table I of Webster (1970) for baseline yield comparisons .

Do computational models (e.g., DFT, molecular dynamics) align with experimental data in predicting dipentyloxo-stannane’s reactivity with organic substrates?

Advanced Research Question
Computational methods complement experimental findings by:

  • Transition State Analysis : Identify energy barriers for Sn-O bond cleavage using density functional theory (DFT).
  • Solvent Effects : Simulate reaction kinetics in varying dielectric environments.
    Contrast computational predictions with empirical kinetic data (e.g., Arrhenius plots) to validate models. Advanced studies should address discrepancies between theoretical and observed regioselectivity .

What spectroscopic signatures distinguish dipentyloxo-stannane from structurally similar organotin compounds?

Basic Research Question
Key distinguishing features include:

  • <sup>13</sup>C NMR : Chemical shifts for pentyloxy carbons (δ 60–70 ppm).
  • X-ray Diffraction (XRD) : Crystal lattice parameters for Sn-O bond lengths (~2.05 Å).
  • Mössbauer Spectroscopy : Quadrupole splitting parameters for Sn(IV) centers.
    Compare with data for dibutyltin oxide, which exhibits shorter Sn-O bonds due to reduced steric hindrance .

How do steric effects from pentyloxy ligands influence the catalytic activity of dipentyloxo-stannane in cross-coupling reactions?

Advanced Research Question
Steric bulk impacts catalytic efficiency by:

  • Substrate Accessibility : Use competitive inhibition assays to quantify active site blocking.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.
    Contradictory findings in analogous tributyltin systems highlight the need for systematic steric/electronic studies .

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